1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol
Description
1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol (CAS: 90434-14-3) is a brominated aromatic compound featuring a dichloroethanol moiety attached to a substituted phenyl ring. It is synthesized via organometallic reactions involving aryl Grignard or lithium reagents with dichloroacetic aldehyde derivatives, as inferred from methods for analogous compounds . This compound is commercially available at 95% purity, indicating its relevance in research and industrial applications, though specific synthetic protocols remain proprietary . Its structure combines halogenated (Br, Cl) and methyl substituents, which likely influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H9BrCl2O |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-(2-bromo-5-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H9BrCl2O/c1-5-2-3-7(10)6(4-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |
InChI Key |
UVAWNMNGWFTKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol typically involves the bromination of 5-methylphenyl followed by the introduction of dichloroethanol groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a dehalogenated alcohol.
Scientific Research Applications
1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its use in medicinal chemistry or as a reagent in organic synthesis.
Comparison with Similar Compounds
Structural Insights :
- Halogen Effects: Bromine in the target compound increases molecular weight and polarizability compared to chlorine in 1-(2-chlorophenyl)-2,2-dichloroethanol. This may enhance lipophilicity and alter metabolic stability .
- Methyl Group Impact : The methyl substituent at position 5 likely sterically hinders electrophilic substitution reactions, differentiating its reactivity from unsubstituted or chloro-substituted analogues .
Comparison with Aliphatic Dichloroethanol Derivatives
2,2-Dichloroethanol (CAS: 598-38-9)
2,2-Dichloroethanol (C₂H₄Cl₂O) is a simpler aliphatic compound lacking aromatic rings. Key differences include:
Metabolic Pathways :
- 2,2-Dichloroethanol is a minor metabolite of 1,1-dichloroethane, undergoing CYP2E1-mediated oxidation to toxic dichloroacetic acid . The aromatic derivative’s metabolism remains unstudied but may involve dehalogenation or hydroxylation at the benzylic position.
Pharmacological and Industrial Relevance
Mitotane and Dicofol Derivatives
- Dicofol Metabolites: Residues like 1-(2-chlorophenyl)-1-(4′-chlorophenyl)-2,2-dichloroethanol (FW 152) underscore the environmental impact of chlorinated analogues, necessitating comparative toxicity studies for brominated variants .
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